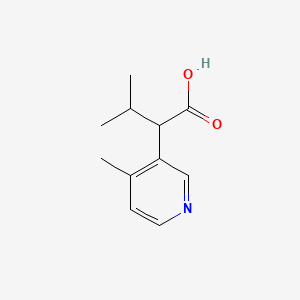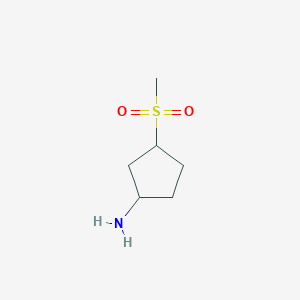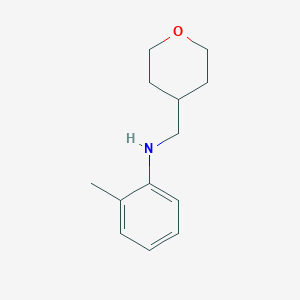![molecular formula C14H15NS B13310000 4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
4-[1-(Phenylsulfanyl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(Phenylsulfanyl)ethyl]aniline is an organic compound with the molecular formula C14H15NS It is a derivative of aniline, where the aniline ring is substituted with a phenylsulfanyl group at the para position and an ethyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Phenylsulfanyl)ethyl]aniline typically involves the reaction of aniline with a phenylsulfanyl compound under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with 1-bromo-2-phenylethane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, catalysts such as palladium or ruthenium complexes may be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(Phenylsulfanyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aniline ring.
Aplicaciones Científicas De Investigación
4-[1-(Phenylsulfanyl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-[1-(Phenylsulfanyl)ethyl]aniline exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
4-[1-(Phenylsulfanyl)ethyl]phenol: Similar structure but with a hydroxyl group instead of an amino group.
4-[1-(Phenylsulfanyl)ethyl]benzoic acid: Contains a carboxyl group instead of an amino group.
4-[1-(Phenylsulfanyl)ethyl]benzaldehyde: Features an aldehyde group in place of the amino group.
Uniqueness
4-[1-(Phenylsulfanyl)ethyl]aniline is unique due to the presence of both the phenylsulfanyl and ethyl groups on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These characteristics make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H15NS |
|---|---|
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
4-(1-phenylsulfanylethyl)aniline |
InChI |
InChI=1S/C14H15NS/c1-11(12-7-9-13(15)10-8-12)16-14-5-3-2-4-6-14/h2-11H,15H2,1H3 |
Clave InChI |
VKYWQQYOUXGYRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)N)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)

![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)


